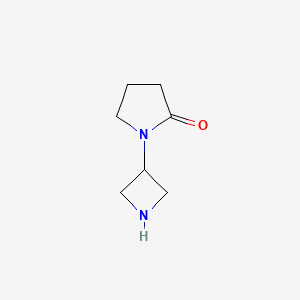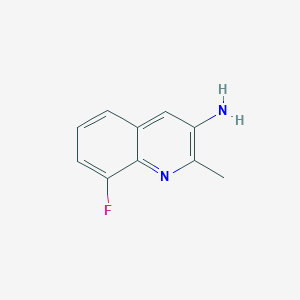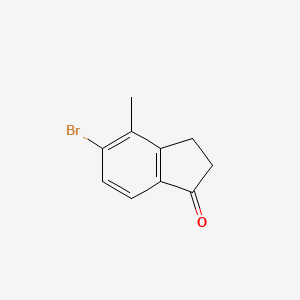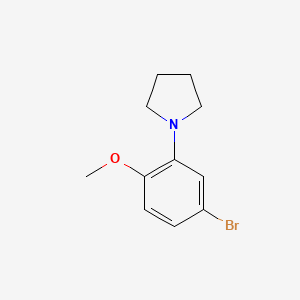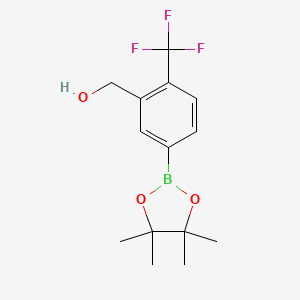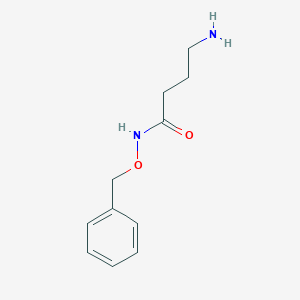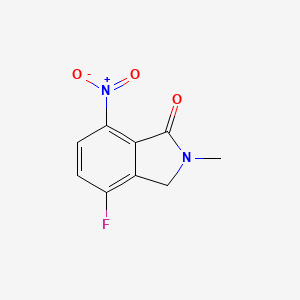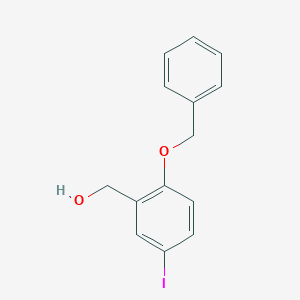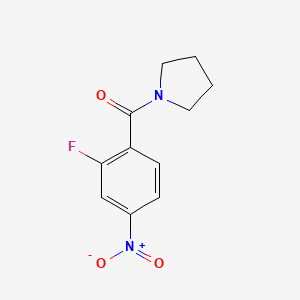
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the CAS Number: 1411990-19-6. It has a molecular weight of 238.22 . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is1S/C11H11FN2O3/c12-10-6-8 (14 (16)17)3-4-9 (10)11-2-1-5-13 (11)7-15/h3-4,6-7,11H,1-2,5H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a yellow to brown solid . . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring present in this compound is a common feature in many biologically active molecules. It’s used extensively in medicinal chemistry for the design and synthesis of new drugs due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule . The presence of the fluorine atom can enhance the binding affinity of the compound to certain biological targets, while the nitro group can be transformed into various functional groups, providing versatility in drug development.
Biological Activity: Steric Factors and SAR
The steric factors introduced by the pyrrolidine ring and the nitro group can significantly influence the biological activity of the compound. Researchers can investigate the structure-activity relationship (SAR) by modifying these groups, which can lead to the discovery of compounds with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Pharmacokinetics: ADME/Tox Studies
The introduction of heteroatomic fragments like fluorine and nitrogen in the compound can modify its physicochemical parameters, which is crucial for obtaining favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles in drug candidates .
Chemical Synthesis: Functionalization of Pyrrolidine Rings
The compound can serve as a starting point for the functionalization of preformed pyrrolidine rings. This includes various synthetic strategies, such as the construction of the ring from different cyclic or acyclic precursors or the modification of proline derivatives .
Antiviral Research: Hepatitis C Virus Inhibition
A derivative of this compound has shown activity against the hepatitis C virus (HCV) in cell-based assays. The pyrrolidin-1-ylmethyl group plays a crucial role in the compound’s ability to inhibit the replication of HCV, demonstrating its potential in antiviral research .
Safety and Hazards
properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPQQRENLKRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




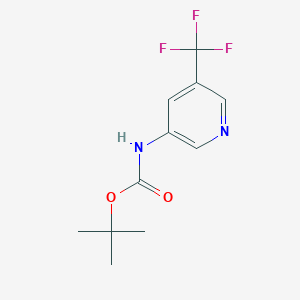
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
